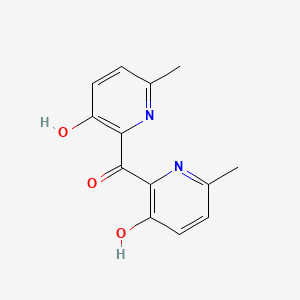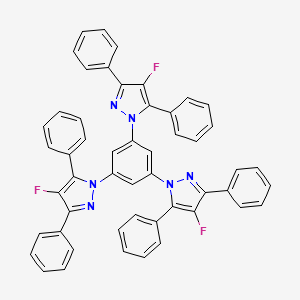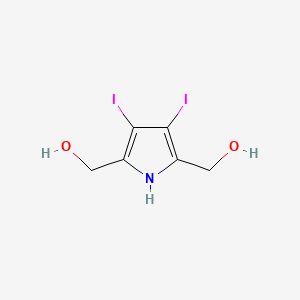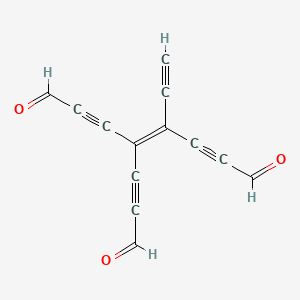![molecular formula C23H33NO4 B14205274 N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine CAS No. 823195-96-6](/img/structure/B14205274.png)
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular arrangement, which includes a dodeca-2,4-dienoyl group attached to a D-tyrosine moiety. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Dodeca-2,4-dienoyl Group: This step involves the preparation of the dodeca-2,4-dienoyl group through a series of reactions, such as aldol condensation and subsequent dehydration.
Attachment to D-Tyrosine: The dodeca-2,4-dienoyl group is then attached to the D-tyrosine moiety through an amide bond formation. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers and large-scale reactors to ensure consistent production. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar in structure but with a different stereochemistry.
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure with a phenylalanine moiety instead of tyrosine.
Uniqueness
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific stereochemistry and the presence of both the dodeca-2,4-dienoyl group and the D-tyrosine moiety. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
823195-96-6 |
|---|---|
Molekularformel |
C23H33NO4 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(2R)-2-[[(6S)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21+/m0/s1 |
InChI-Schlüssel |
TVFBRUKGDMJDMC-LAUBAEHRSA-N |
Isomerische SMILES |
CCCCCC[C@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)


![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)

![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)


![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
